

Application of Metominostrobin in Fungal Respiration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Metominostrobin			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1] [2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it a valuable tool for studying fungal bioenergetics and developing new antifungal agents.[1][3] This document provides detailed application notes and experimental protocols for the use of **Metominostrobin** in fungal respiration studies.

Metominostrobin acts as a Quinone outside Inhibitor (QoI) by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Data Presentation: In Vitro Efficacy of Metominostrobin

The efficacy of **Metominostrobin** varies among different fungal species and is often quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). While comprehensive public data for **Metominostrobin** across a wide range of fungi is not readily available in a single source, the following table provides representative EC50 values for



Metominostrobin and other related QoI fungicides against key plant pathogenic fungi to illustrate its activity spectrum.

Fungal Species	Fungicide	EC50/IC50 (µg/mL)	Reference/Notes
Rhizoctonia solani (Rice Sheath Blight)	Metominostrobin	Effective in controlling the disease, suggesting a low EC50. Specific value not publicly available in cited literature.	[4]
Botrytis cinerea (Gray Mold) - Qol-sensitive	Pyraclostrobin	0.033	[5]
Botrytis cinerea (Gray Mold) - Qol-resistant (G143A)	Pyraclostrobin	> 100	[6]
Botrytis cinerea (Gray Mold) - Qol-sensitive	Azoxystrobin	< 0.3	[6]
Botrytis cinerea (Gray Mold) - Qol-resistant (G143A)	Azoxystrobin	> 100	[6]
Plasmopara viticola (Grape Downy Mildew)	Metominostrobin	High binding affinity to cytochrome b, suggesting high efficacy. Specific EC50 not provided.	[6]

Note: The effectiveness of **Metominostrobin** can be significantly reduced in fungal strains that have developed resistance, most commonly through a G143A mutation in the cytochrome b gene.[6]

Experimental Protocols



Protocol 1: Determination of Metominostrobin IC50/EC50 against a Target Fungus

This protocol describes a method to determine the concentration of **Metominostrobin** that inhibits 50% of fungal mycelial growth.

Materials:

- Pure culture of the target fungal species
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Metominostrobin (analytical grade)
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Metominostrobin in DMSO.
- Media Preparation: Autoclave the fungal growth medium and cool it to 50-55°C.
- Fungicide Amendment: Add appropriate volumes of the **Metominostrobin** stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Also, prepare a control plate with an equivalent amount of DMSO without **Metominostrobin**.
- Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
- Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.



- Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches the edge of the dish.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculation:
 - Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(DC DT) / DC] * 100 where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
 - Plot the percentage of inhibition against the logarithm of the Metominostrobin concentration.
 - Determine the IC50/EC50 value from the resulting dose-response curve using regression analysis.

Protocol 2: Measurement of Fungal Mitochondrial Respiration Inhibition by Metominostrobin

This protocol details the measurement of oxygen consumption in isolated fungal mitochondria to assess the inhibitory effect of **Metominostrobin**.

Materials:

- Fungal mycelium
- Mitochondria isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, 0.2% BSA)
- Respiration buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, pH 7.2)
- Substrates (e.g., 10 mM succinate or 10 mM pyruvate + 5 mM malate)
- ADP
- Metominostrobin



- Clark-type oxygen electrode or a Seahorse XF Analyzer
- Dounce homogenizer
- Centrifuge

Procedure:

- Mitochondria Isolation:
 - Harvest fresh fungal mycelium.
 - Grind the mycelium in ice-cold mitochondria isolation buffer using a pre-chilled mortar and pestle or a Dounce homogenizer.
 - Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove cell debris.
 - Centrifuge the resulting supernatant at a high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.
 - Wash the mitochondrial pellet with isolation buffer and resuspend it in a small volume of respiration buffer.
 - Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
- Oxygen Consumption Measurement:
 - Calibrate the oxygen electrode according to the manufacturer's instructions.
 - Add a known amount of the mitochondrial suspension (e.g., 0.5 mg protein/mL) to the respiration buffer in the electrode chamber.
 - Add the respiratory substrate (e.g., succinate) to initiate basal respiration (State 2).
 - Add a limiting amount of ADP to induce active respiration (State 3).



- Once a stable State 3 respiration rate is established, add **Metominostrobin** at various concentrations to the chamber and record the inhibition of oxygen consumption.
- The rate of oxygen consumption can be calculated from the slope of the oxygen concentration trace.

Protocol 3: Investigation of the Alternative Oxidase (AOX) Pathway Induction

This protocol is designed to determine if **Metominostrobin** treatment induces the cyanideresistant alternative oxidase (AOX) pathway.

Materials:

- Fungal culture
- Metominostrobin
- Potassium cyanide (KCN)
- Salicylhydroxamic acid (SHAM) an inhibitor of AOX
- Oxygen electrode system

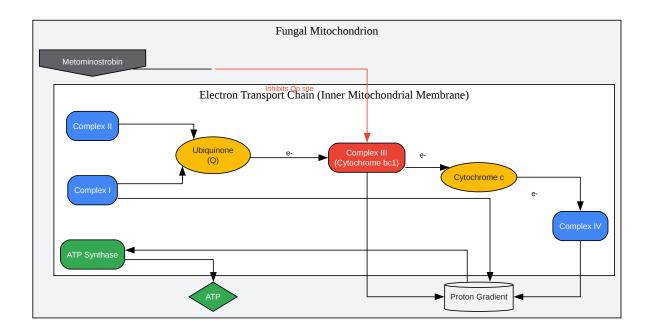
Procedure:

- Fungal Treatment: Grow the fungal culture in the presence and absence of a sub-lethal concentration of **Metominostrobin** for a specified period (e.g., 24 hours).
- Respiration Measurement:
 - Harvest the mycelium from both treated and untreated cultures.
 - Measure the total respiration rate of the mycelia using an oxygen electrode.
 - Add KCN (a Complex IV inhibitor) to the chamber to block the cytochrome pathway. The remaining oxygen consumption is attributed to the AOX pathway.



- Subsequently, add SHAM to the chamber to inhibit the AOX pathway. The SHAM-sensitive respiration represents the activity of the AOX pathway.
- Data Analysis: Compare the AOX activity (SHAM-sensitive respiration) in the
 Metominostrobin-treated and untreated fungi. An increase in AOX activity in the treated
 sample indicates induction of the pathway.

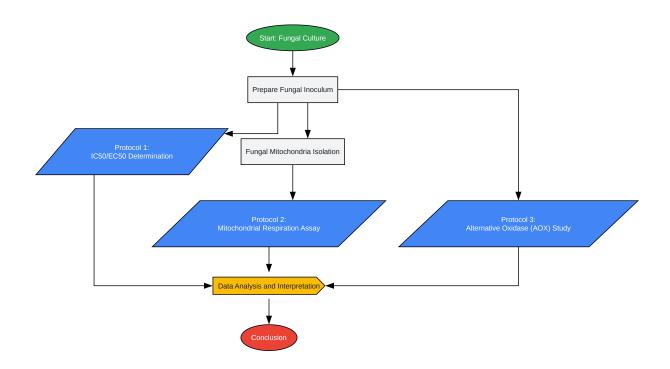
Visualizations



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Caption: Mechanism of **Metominostrobin** action in the fungal respiratory chain.

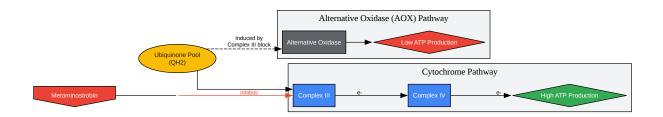




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Caption: Experimental workflow for studying Metominostrobin's effects.





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Caption: Interplay between cytochrome and alternative oxidase pathways.

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- To cite this document: BenchChem. [Application of Metominostrobin in Fungal Respiration Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8650213#application-of-metominostrobin-in-fungal-respiration-studies]



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